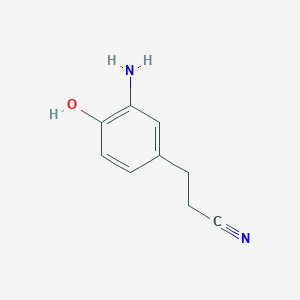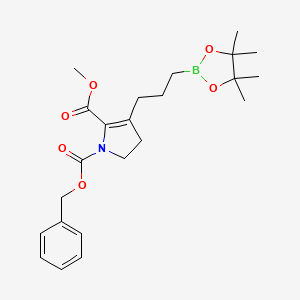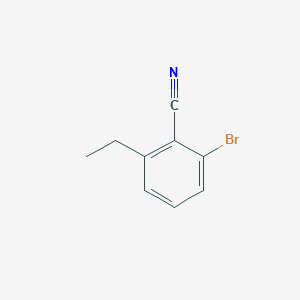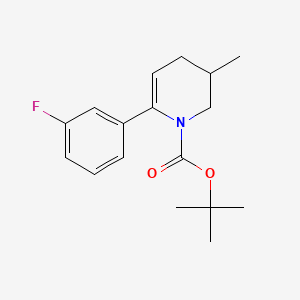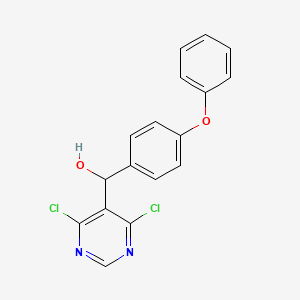![molecular formula C12H13NO3 B15365695 ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound belonging to the class of furo[3,2-b]pyrrole derivatives This compound features a fused bicyclic structure comprising a furan ring and a pyrrole ring, which are essential components in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multistep organic reactions. One common approach is the cyclization of appropriately substituted furan derivatives with pyrrole precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furoic acids.
Reduction: The compound can be reduced to yield corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with strong bases like sodium hydride (NaH), are employed.
Major Products Formed:
Oxidation: Furoic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Furo[3,2-b]pyrrole derivatives: These compounds share the core structure but differ in substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit similar biological activities and applications.
Uniqueness: Ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific combination of the cyclopropyl group and the ester functionality, which can influence its reactivity and biological activity compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-15-12(14)9-5-10-11(13-9)8(6-16-10)7-3-4-7/h5-7,13H,2-4H2,1H3 |
Clé InChI |
CKZIDWJZAWLTDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C(=CO2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
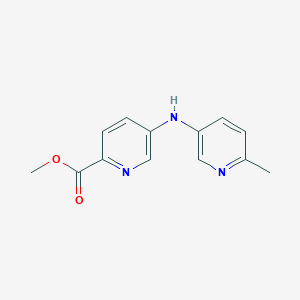
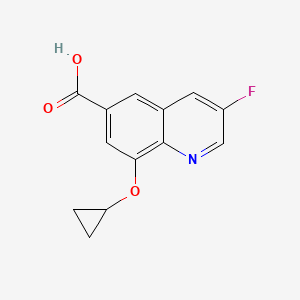
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

![5-Bromo-1,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365644.png)
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
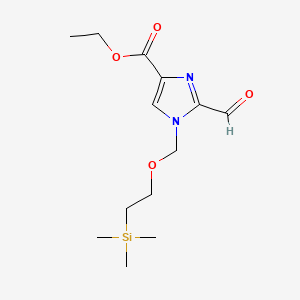
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
